molecular formula C6H11N3 B1289929 3-ethyl-1-methyl-1H-pyrazol-4-amine CAS No. 1007541-11-8

3-ethyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B1289929
CAS No.: 1007541-11-8
M. Wt: 125.17 g/mol
InChI Key: UKABDLDJXDRWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-methyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group at position 3, a methyl group at position 1, and an amino group at position 4 on the pyrazole ring. It is a versatile building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

3-Ethyl-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole derivatives can interfere with the life cycle of leishmania and plasmodium species, disrupting their ability to infect host cells

Pharmacokinetics

It is known that pyrazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific chemical structure.

Result of Action

The result of the action of this compound is the inhibition of the growth and replication of Leishmania and Plasmodium species, leading to their eventual death . This results in the alleviation of the symptoms associated with leishmaniasis and malaria.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, temperature and humidity can impact the stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of ethylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of starting materials, the cyclization reaction, and subsequent purification. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common purification techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-ethyl-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology: In biological research, this compound is explored for its potential as a ligand for various enzymes and receptors. It has shown promise in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

Comparison with Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-4-amine
  • 3-methyl-1H-pyrazol-4-amine
  • 3-ethyl-1H-pyrazol-4-amine

Comparison: 3-ethyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications .

Properties

IUPAC Name

3-ethyl-1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKABDLDJXDRWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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